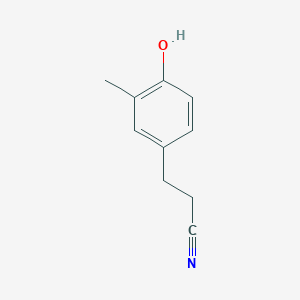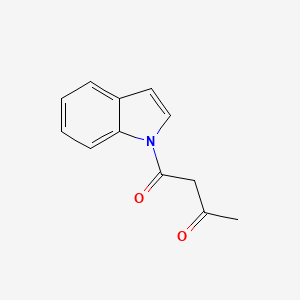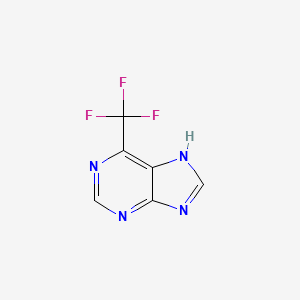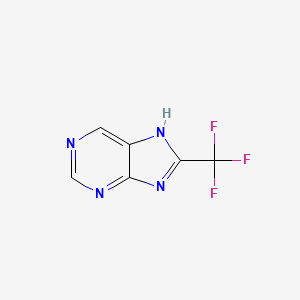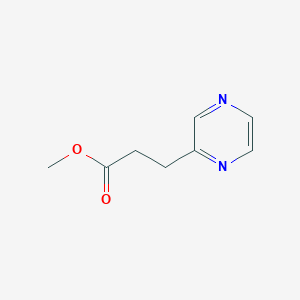
Methyl 3-(pyrazin-2-yl)propanoate
Overview
Description
“Methyl 3-(pyrazin-2-yl)propanoate” is a derivative of Pyrazine . Pyrazine is a heterocyclic aromatic organic compound .
Synthesis Analysis
There are several papers that discuss the synthesis of pyrazine compounds . For instance, one study describes the design and synthesis of three pyrazine-based small molecules . Another paper discusses a practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo .Molecular Structure Analysis
The molecular structure of “Methyl 3-(pyrazin-2-yl)propanoate” can be represented by the InChI code: 1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 3-(pyrazin-2-yl)propanoate” is a powder with a molecular weight of 194.19 . and should be stored at room temperature .Scientific Research Applications
Corrosion Inhibition
Methyl 3-(pyrazin-2-yl)propanoate derivatives have been investigated for their effectiveness as corrosion inhibitors. Studies have found that certain bipyrazolic derivatives exhibit exceptional corrosion inhibition properties for steel in acidic environments. These compounds achieve protection levels exceeding 95% at low concentrations, indicating their potential as efficient corrosion inhibitors. The protective mechanism involves cathodic inhibition through polarization and charge-transfer, adhering to the Langmuir adsorption isotherm. Quantum chemical analyses further correlate molecular structures with inhibition efficiencies, providing a basis for understanding and optimizing corrosion inhibition properties (Missoum et al., 2013).
Synthetic Organic Chemistry
In synthetic organic chemistry, Methyl 3-(pyrazin-2-yl)propanoate serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, research has demonstrated its utility in the development of insecticidal compounds through [3 + 2] cyclization strategies. This synthesis route offers access to key intermediates for insecticidal candidates, highlighting the compound's role in facilitating the creation of new agrochemicals (Yang et al., 2019).
Catalysis
Methyl 3-(pyrazin-2-yl)propanoate derivatives have also been explored for their catalytic properties. For instance, tripodal amino-acid derivatized pyrazole-based ligands have shown potential in catalyzing oxidation reactions. These compounds, when combined with copper (II), catalyze the oxidation of catechol to quinone efficiently, demonstrating the versatility of Methyl 3-(pyrazin-2-yl)propanoate derivatives in catalysis (Boussalah et al., 2009).
Anticancer and Antimicrobial Properties
Research into the biological activities of Methyl 3-(pyrazin-2-yl)propanoate derivatives has led to the discovery of compounds with promising anticancer and antimicrobial properties. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized and evaluated for their biological activities, showing significant anticancer and antimicrobial effects. This underlines the compound's potential as a basis for developing new therapeutic agents (Katariya et al., 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCIMENREDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrazin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



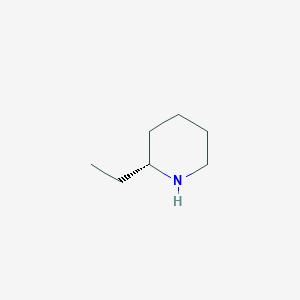

![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)
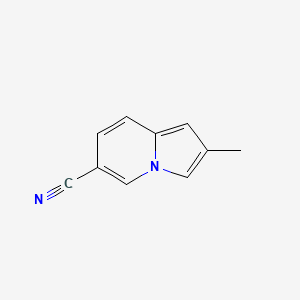
![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)
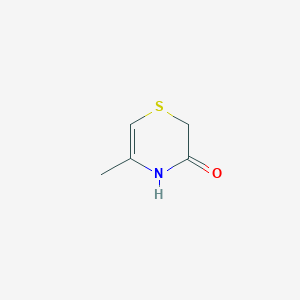
![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
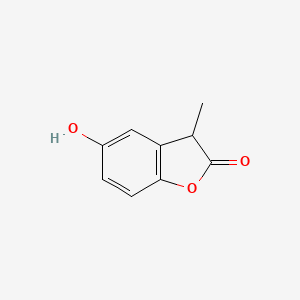
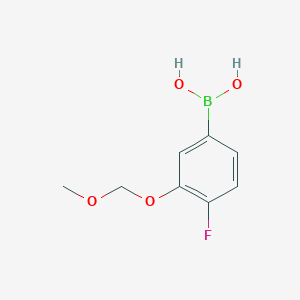
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
